molecular formula C18H28N2O5S B4113577 N-(sec-butyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide

N-(sec-butyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4113577
M. Wt: 384.5 g/mol
InChI Key: JJXAIFOYFKOSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as BMS-204352, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamides and has been investigated for its potential use in the treatment of various diseases and conditions.

Scientific Research Applications

N-(sec-butyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been investigated for its potential use in the treatment of various diseases and conditions, including cancer, inflammation, and pain. This compound has also been studied for its potential use as a modulator of ion channels and receptors.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is not fully understood. However, it has been reported to act as a modulator of ion channels and receptors, which may contribute to its therapeutic effects. This compound has also been reported to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been reported to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects, which may be attributed to its modulation of ion channels and receptors. This compound has also been reported to have antitumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize using the reported method. However, there are also some limitations to using this compound in lab experiments. It has a low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-(sec-butyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide. One potential direction is to further investigate its potential as a modulator of ion channels and receptors. This may involve studying its effects on specific ion channels and receptors and identifying the underlying mechanisms. Another potential direction is to investigate its potential as a therapeutic agent for various diseases and conditions, including cancer, inflammation, and pain. This may involve conducting preclinical and clinical studies to evaluate its safety and efficacy. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.

properties

IUPAC Name

N-butan-2-yl-1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-5-13(2)19-18(21)14-8-10-20(11-9-14)26(22,23)17-12-15(24-3)6-7-16(17)25-4/h6-7,12-14H,5,8-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXAIFOYFKOSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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